molecular formula C7H14O7 B028986 D-Mannoheptulose CAS No. 3615-44-9

D-Mannoheptulose

Cat. No.: B028986
CAS No.: 3615-44-9
M. Wt: 210.18 g/mol
InChI Key: HSNZZMHEPUFJNZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

D-Mannoheptulose primarily targets hexokinase , an enzyme that plays a crucial role in the metabolism of glucose . Hexokinase is responsible for the first step of glycolysis, where it phosphorylates glucose to glucose-6-phosphate . This enzyme is particularly important in cancer cells, which exhibit increased glycolysis for cell growth and proliferation .

Mode of Action

this compound acts as a specific hexokinase inhibitor . It inhibits glycolysis by preventing glucose phosphorylation, the first step in the glycolysis pathway . This inhibition is achieved in a competitive and non-competitive manner .

Biochemical Pathways

By inhibiting hexokinase, this compound disrupts the fundamental biochemical pathway of glycolysis . This results in a decrease in the production of pyruvate, ATP, and acidity, which are products of glycolysis . The disruption of glycolysis can lead to a decrease in the energy supply of cells, particularly cancer cells that rely heavily on this pathway .

Pharmacokinetics

It’s known that the compound’s action on glucose metabolism is dictated by the expression of the glut2 gene, which controls the entry of the heptose into cells .

Result of Action

The inhibition of glycolysis by this compound leads to a decrease in cell viability and induces apoptosis, particularly in cancer cells . This is accompanied by the downregulation of hexokinase and a decrease in the levels of glycolysis products . The compound shows a significant inhibitory effect on tumor cell proliferation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the uptake of this compound and its inhibitory action on glucose metabolism are dictated by the expression of the GLUT2 gene . This suggests that the compound’s action can be modulated by factors that influence gene expression.

Biochemical Analysis

Biochemical Properties

D-Mannoheptulose interacts with several enzymes and proteins within the cell. Its primary interaction is with the enzyme hexokinase . Hexokinase is responsible for the first step in the glycolytic pathway, which involves the phosphorylation of glucose . This compound acts as a competitive and non-competitive inhibitor of hexokinase, thereby preventing glucose phosphorylation . This interaction disrupts the normal process of glycolysis, leading to a variety of effects on cellular function.

Cellular Effects

The inhibition of glycolysis by this compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of breast cancer cell lines by increasing cytotoxicity and apoptosis, and decreasing hexokinase activity, pyruvate concentration, ATP, and acidity . Furthermore, this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with hexokinase. By inhibiting this enzyme, this compound prevents the phosphorylation of glucose, which is the first step in the glycolytic pathway . This inhibition disrupts the normal metabolic processes within the cell, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in studies involving human breast cancer cells, the compound showed synergistic cytotoxicity against the cancer cells over time . Additionally, this compound has been found to cause only a minor decrease in glucose metabolism in certain cells, depending on the concentration and duration of exposure .

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it interacts with the enzyme hexokinase . By inhibiting hexokinase, this compound prevents the phosphorylation of glucose, thereby disrupting the glycolytic pathway . This can lead to changes in metabolic flux and metabolite levels within the cell .

Transport and Distribution

It is known that this compound can be absorbed in the intestines and distributed throughout the body, where it can exert its effects on various cells and tissues .

Subcellular Localization

Given its role as a hexokinase inhibitor, it is likely that this compound interacts with hexokinase at its site of action, which is typically in the cytoplasm of the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Mannoheptulose can be synthesized through the transformation of D-glycero-D-galactoheptose using dicyclohexylcarbodiimide as a transformation reagent. This method yields a high purity of this compound .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as avocados. The process includes separation and purification using ion exchange resins, such as Amberlite CR1320Ca, followed by alcohol precipitation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: D-Mannoheptulose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into sugar alcohols like perseitol.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various catalysts and solvents can be used depending on the desired substitution.

Major Products:

    Oxidation: Produces heptonic acids.

    Reduction: Yields sugar alcohols like perseitol.

    Substitution: Results in various substituted derivatives depending on the reactants used.

Scientific Research Applications

D-Mannoheptulose has a wide range of applications in scientific research:

Comparison with Similar Compounds

    D-Glucosamine: Another hexokinase inhibitor used in studies involving glucose metabolism.

    D-Sedoheptulose: A seven-carbon sugar similar to D-Mannoheptulose but with different biological roles.

    D-Galactosamine: Used in studies of glucose response and metabolism.

Uniqueness: this compound is unique due to its specific inhibition of hexokinase and its natural occurrence in plants like avocados.

Properties

IUPAC Name

1,3,4,5,6,7-hexahydroxyheptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNZZMHEPUFJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863079
Record name Hept-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3615-44-9
Record name D-Mannoheptulose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-manno-2-Heptulose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-manno-2-heptulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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